N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring fused with a cinnamamide moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide, also known as (2E)-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE, has been found to have antibacterial activity . The compound’s primary targets are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound interacts with its bacterial targets by forming a complex with a cell-penetrating peptide called octaarginine . This complex displays potent antibacterial activity, creating pores in the bacterial cell membranes .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antibacterial activity. The compound disrupts the integrity of bacterial cell membranes, leading to cell death . The downstream effects of this action include the eradication of bacterial infections.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. The compound achieves this by disrupting the integrity of bacterial cell membranes, leading to cell death . This results in the eradication of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide typically involves the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives. One common method includes the following steps:
Formation of 2-amino benzothiazole: This intermediate is synthesized by the reaction of o-aminothiophenol with carbon disulfide and an appropriate amine.
Coupling Reaction: The 2-amino benzothiazole is then coupled with a cinnamic acid derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide is unique due to the presence of a methoxy group at the fourth position of the benzothiazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWTNDPUAMHQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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